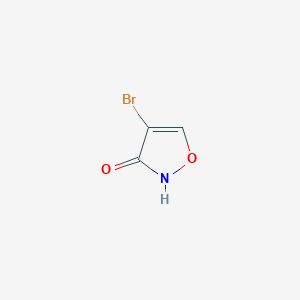

4-Bromo-1,2-oxazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO2/c4-2-1-7-5-3(2)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYDUNFWOVFVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31561-94-1 | |

| Record name | 4-bromo-1,2-oxazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-1,2-oxazol-3-ol CAS number 31561-94-1

The following technical guide provides an in-depth analysis of 4-Bromo-1,2-oxazol-3-ol (CAS 31561-94-1), a critical scaffold in neuropharmacology.

CAS Number: 31561-94-1 Synonyms: 4-Bromo-3-hydroxyisoxazole; 4-Bromoisoxazol-3-ol Molecular Formula: C₃H₂BrNO₂ Molecular Weight: 163.96 g/mol [1]

Executive Summary

This compound represents a "privileged structure" in medicinal chemistry, specifically within the design of ligands for ionotropic GABA (GABA-A, GABA-C) and Glutamate (AMPA, Kainate) receptors.[1] As a halogenated derivative of 3-hydroxyisoxazole, it serves two distinct high-value functions:

-

Bioisosteric Probe: The 3-hydroxyisoxazole moiety acts as a conformationally restricted bioisostere of the carboxylic acid group found in neurotransmitters like GABA and Glutamate.[1] The 4-bromo substituent modulates the pKa (acidity) and lipophilicity, altering binding kinetics at orthosteric sites.

-

Synthetic Linchpin: It is the primary precursor for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) used to synthesize complex neuroactive alkaloids, including analogues of Muscimol , THIP (Gaboxadol) , and 4-PIOL .[1]

Chemical Architecture & Tautomerism

Understanding the tautomeric equilibrium of 3-hydroxyisoxazoles is prerequisite for rational drug design.[1] Unlike phenols, 3-hydroxyisoxazoles exist in a dynamic equilibrium between the enol form (A) and the keto form (B) (specifically, 2H-isoxazol-3-one).[1]

Tautomeric Equilibrium

In the solid state and non-polar solvents, the keto (NH) form often predominates. However, in physiological solution, the compound is acidic. The 4-bromo substituent is electron-withdrawing, which stabilizes the anionic conjugate base.[1]

-

pKa Modulation: Unsubstituted 3-hydroxyisoxazole has a pKa ~6.[1]0. The introduction of bromine at position 4 lowers the pKa (approx. 4.0–4.5), ensuring the molecule is predominantly ionized (anionic) at physiological pH (7.4). This anion is the active pharmacophore that mimics the carboxylate of GABA.

Visualization: Tautomeric States

The following diagram illustrates the equilibrium and the ionization relevant to receptor binding.

Figure 1: Tautomeric equilibrium and ionization of 4-bromo-3-hydroxyisoxazole.[1] The anionic species mimics the carboxylate of neurotransmitters.

Pharmacological Profile

The 3-hydroxyisoxazole core is the foundation of the "Krogsgaard-Larsen" class of GABA agonists.[1]

Receptor Interaction Logic

-

GABA-A Receptors: The anionic oxygen of the isoxazole binds to the arginine residues in the orthosteric binding pocket (specifically the loop C of the

subunit and loop D/E of the -

Steric Modulation: The 4-bromo group introduces steric bulk.[1] While unsubstituted 3-hydroxyisoxazole is a weak agonist, 4-substitution often shifts activity toward partial agonism or antagonism depending on the receptor subtype (e.g., GABA-A vs. GABA-C/rho).[1]

-

Selectivity: The bromine atom occupies a specific "slot" in the receptor pocket that can exclude binding to GABA transport proteins (GAT), thereby preventing rapid clearance from the synapse compared to endogenous GABA.

Key Applications in Research

| Application | Mechanism | Utility |

| GABA-C (Rho) Probes | Steric exclusion | 4-substituted isoxazoles often show higher selectivity for GABA-C over GABA-A compared to Muscimol.[1] |

| AMPA Receptor Ligands | Glutamate mimicry | Used as a scaffold to synthesize AMPA agonists (e.g., AMPA itself is 5-methyl-4-isoxazolyl propionic acid).[1] |

| Metabolic Stability | Blocked oxidation | The C-4 bromine blocks metabolic hydroxylation/oxidation, prolonging half-life in in vivo assays.[1] |

Experimental Protocols: Synthesis & Handling

Synthesis of 4-Bromo-3-hydroxyisoxazole

Objective: Selective bromination of 3-hydroxyisoxazole at the C-4 position without over-bromination or ring opening.[1]

Reagents:

-

Bromine (

) or N-Bromosuccinimide (NBS)[1] -

Solvent: Water (Green chemistry) or Acetic Acid (

)

Protocol (Standard Aqueous Bromination):

-

Dissolution: Dissolve 3-hydroxyisoxazole (10 mmol) in distilled water (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Cool the solution to 0–5°C using an ice bath. Add elemental Bromine (

, 10.5 mmol) dropwise over 30 minutes. Note: The solution will turn orange/red. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. The product typically precipitates as a white or off-white solid.[1]

-

Workup: Filter the precipitate. Wash with cold water (

) to remove excess acid ( -

Purification: Recrystallize from water or an ethanol/water mixture.[1]

-

Yield: Typical yields range from 75% to 85%.[1]

Safety Note: 3-Hydroxyisoxazoles can be unstable.[1] Bromine is corrosive and toxic.[1][3] Perform all steps in a fume hood.

Synthetic Utility Workflow

The 4-bromo derivative is rarely the endpoint.[1] It is the substrate for creating libraries of neuroactive compounds.

Figure 2: Synthetic workflow transforming the core scaffold into complex neuroactive ligands.

Physicochemical Data Summary

| Property | Value | Relevance |

| Appearance | White to off-white crystalline solid | Purity indicator (discoloration suggests decomposition).[1] |

| Melting Point | 142–144 °C | Verification of identity.[1] |

| pKa | ~4.2 (Acidic) | Significantly more acidic than phenol (pKa 10); exists as anion at pH 7.[1]4. |

| Solubility | Soluble in DMSO, MeOH, Alkaline Water | Requires base (NaOH) to dissolve fully in water for biological assays. |

| Stability | Light Sensitive | Store in amber vials; bromine bond can be photolabile.[1] |

References

-

Krogsgaard-Larsen, P., et al. (1977).[1] Structure-activity studies on the inhibition of GABA binding to rat brain membranes by muscimol and related compounds. Journal of Neurochemistry. Link

-

Frølund, B., et al. (2002).[4] 4-Substituted Analogues of GABA-A Agonist Muscimol: Synthesis and Pharmacology. Journal of Medicinal Chemistry. Link

-

Chebib, M., & Johnston, G. A. (2000). GABA-C Receptors: Ion Channels with Unique Pharmacology. Journal of Neurochemistry. Link

-

PubChem Compound Summary. (2024). 4-Bromoisoxazol-3-ol.[1] National Center for Biotechnology Information.[1] Link(Note: Linked to related isoxazole data).

Sources

- 1. 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

Physicochemical Profiling & Synthetic Utility of 4-Bromo-3-hydroxyisoxazole (CAS 31561-94-1)

Topic: Physicochemical Properties and Synthetic Utility of 4-Bromo-3-hydroxyisoxazole Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

4-Bromo-3-hydroxyisoxazole (CAS 31561-94-1), often referred to as 4-bromo-3-isoxazolol, represents a critical scaffold in medicinal chemistry, particularly in the design of glutamate and GABA receptor ligands. As a halogenated derivative of 3-hydroxyisoxazole, it serves two primary functions: (1) a bioisostere for carboxylic acids and phenols with modulated acidity and lipophilicity, and (2) a versatile synthetic intermediate allowing for palladium-catalyzed cross-coupling reactions at the C4 position. This guide provides a comprehensive technical analysis of its physicochemical properties, tautomeric behavior, and synthetic methodologies.

Chemical Identity & Structural Analysis[1]

The compound exists in a tautomeric equilibrium between the hydroxy-isoxazole (enol) form and the isoxazolone (keto) form. While the hydroxy form is often depicted in nomenclature, the keto form dominates in certain solvent environments and solid states.

| Parameter | Detail |

| IUPAC Name | 4-Bromo-3-hydroxyisoxazole |

| Common Synonyms | 4-Bromo-3-isoxazolol; 4-Bromo-3(2H)-isoxazolone |

| CAS Number | 31561-94-1 |

| Molecular Formula | C₃H₂BrNO₂ |

| Molecular Weight | 163.96 g/mol |

| SMILES | OC1=NOC=C1Br (hydroxy form) |

Tautomeric Equilibrium

The 3-hydroxyisoxazole core mimics the distal carboxylate of glutamate. The bromine atom at position 4 introduces steric bulk and electron-withdrawing effects that stabilize the anionic form, enhancing its utility as an acidic bioisostere.

Figure 1: Tautomeric equilibrium between the 3-hydroxy and 3-oxo forms. The equilibrium is sensitive to solvent polarity and pH.

Physicochemical Properties[2][3][4]

The introduction of a bromine atom at C4 significantly alters the physicochemical profile compared to the parent 3-hydroxyisoxazole.

Key Parameters

Note: Experimental values for this specific halogenated derivative are scarce in open literature; values below represent consensus estimates based on structural analogs (e.g., 3-hydroxy-5-methylisoxazole/Muscimol) and computational models.

| Property | Value / Range | Mechanistic Insight |

| pKa (Acidic) | ~4.0 – 5.0 (Predicted) | The electron-withdrawing Br atom lowers the pKa compared to unsubstituted 3-hydroxyisoxazole (pKa ~5.7), making it a stronger acid and a better mimic of carboxylic acids (pKa ~4.5). |

| LogP (Lipophilicity) | 0.6 – 1.1 (Predicted) | While the -OH group is hydrophilic, the Br atom adds significant lipophilicity (approx. +0.8 to +1.0 log units vs parent), improving membrane permeability compared to pure carboxylates. |

| H-Bond Donors | 1 | The -OH (or NH in keto form) acts as a donor. |

| H-Bond Acceptors | 3 | Nitrogen and Oxygen atoms serve as acceptors. |

| Solubility | High in DMSO, MeOH; Moderate in Water | Solubility is pH-dependent; highly soluble in aqueous base (forming the anion). |

Bioisosteric Relevance

The 3-hydroxyisoxazole moiety is a classic bioisostere for the carboxylic acid group (-COOH).

-

Planarity: Unlike the tetrahedral carbon of a carboxylate, the isoxazole ring is planar.

-

Acidity: The anion is resonance-stabilized, mimicking the carboxylate anion charge distribution.

-

Chelation: The N-O motif can participate in bidentate metal coordination, relevant for metalloenzyme inhibition.

Synthetic Methodologies

The primary route to 4-bromo-3-hydroxyisoxazole involves the electrophilic halogenation of the 3-hydroxyisoxazole core. Due to the electron-rich nature of the isoxazole ring (activated by the hydroxyl group), bromination occurs readily at the C4 position.

Protocol: Bromination via N-Bromosuccinimide (NBS)

This protocol is favored for its mild conditions and high yield, minimizing the formation of poly-brominated byproducts.

Reagents:

-

Substrate: 3-Hydroxyisoxazole

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: DMF or Acetonitrile

-

Temperature: 0°C to Room Temperature

Step-by-Step Workflow:

-

Dissolution: Dissolve 3-hydroxyisoxazole (10 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (N₂ or Ar).

-

Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (mobile phase: EtOAc/Hexane) or LC-MS.

-

Quench: Pour the reaction mixture into ice-cold water (50 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). The product may partition into the aqueous phase if the pH is high; acidify to pH ~2 with 1M HCl if necessary to ensure the neutral form is extracted.

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if solid, or purify via flash chromatography.

Figure 2: Synthetic workflow for the selective bromination of 3-hydroxyisoxazole.

Reactivity & Applications in Drug Design

Palladium-Catalyzed Cross-Coupling

The C4-bromine serves as an excellent handle for Suzuki-Miyaura or Stille couplings, allowing the construction of 3,4-disubstituted isoxazoles.

-

Protection Strategy: The 3-OH group typically requires protection (e.g., as a methyl ether or MOM ether) prior to coupling to prevent catalyst poisoning.

-

Reaction: 4-Bromo-3-methoxyisoxazole + Aryl Boronic Acid

4-Aryl-3-methoxyisoxazole.

O- vs. N-Alkylation

When functionalizing the 3-hydroxy group, the tautomeric nature leads to competition between O-alkylation and N-alkylation.

-

O-Alkylation: Favored by "hard" electrophiles and silver salts (e.g., Ag₂CO₃, MeI).

-

N-Alkylation: Favored by "soft" conditions or specific solvent effects, leading to 3-isoxazolone derivatives.

Pharmacological Utility

-

AMPA/Kainate Receptors: Derivatives of 3-hydroxyisoxazole (like AMPA itself) are potent agonists. The 4-bromo substituent modulates receptor affinity via steric fit within the ligand-binding domain.

-

GABA Agonists/Antagonists: The scaffold is structurally related to Muscimol (GABA-A agonist). 4-substitution can convert agonist activity to antagonism or modulate subtype selectivity.

References

-

Physicochemical Properties of Isoxazoles

- Source: National Center for Biotechnology Information.

-

URL:[Link]

-

Synthesis of 3-Hydroxyisoxazole Derivatives

- Title: Synthesis of 3-Hydroxyisoxazoles

- Source:Agricultural and Biological Chemistry, 1982.

-

URL:[Link]

-

Bioisosterism in Drug Design

- Title: Isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl

- Source:Beilstein Journal of Organic Chemistry, 2020. (Discusses isoxazole reactivity and tautomerism).

-

URL:[Link]

-

Bromination Protocols

- Title: Bromin

- Source:Journal of ISAS, 2024.

-

URL:[Link]

4-Bromo-1,2-oxazol-3-ol: Molecular Structure, Bonding, and Synthetic Utility

Executive Summary

4-Bromo-1,2-oxazol-3-ol (also designated as 4-bromo-3-hydroxyisoxazole) represents a critical scaffold in heterocyclic medicinal chemistry.[1][2] As a halogenated derivative of the isoxazole core, it serves as a versatile bioisostere for carboxylic acids and a high-value intermediate for palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth analysis of its structural dynamics, specifically the keto-enol tautomerism that dictates its reactivity, and outlines robust protocols for its synthesis and functionalization.[1][2]

Molecular Architecture & Bonding

Tautomeric Equilibrium

The defining structural feature of this compound is its existence as a tautomeric pair.[1][2] While often drawn in the hydroxy (enol ) form, experimental evidence from analogous 3-isoxazolols (e.g., muscimol) suggests that the 2H-isoxazol-3-one (keto) tautomer predominates in the solid state and polar solvents.[1][2]

-

Enol Form (A): this compound.[1][2] Aromatic character is maximized, but the O-H bond is labile.

-

Keto Form (B): 4-bromo-1,2-oxazol-3(2H)-one.[1][2] The lactam-like structure is stabilized by the high bond energy of the C=O group and intermolecular hydrogen bonding.[1][2]

The electron-withdrawing bromine atom at the C4 position exerts a strong inductive effect (-I), increasing the acidity of the N-H/O-H proton compared to the unsubstituted parent.[1][2]

Figure 1: Tautomeric equilibrium between the hydroxy-isoxazole and isoxazolone forms.

Electronic Structure & Crystallography

-

Bonding: The C4-Br bond is polarized but stable, providing a handle for oxidative addition without destabilizing the heterocyclic ring.[1][2]

-

Crystal Packing: In the solid state, 3-isoxazolones typically form centrosymmetric dimers or catemers (chains) driven by strong N-H[1][2]···O=C hydrogen bonds.[2] The bromine atom often participates in secondary halogen bonding (C-Br[1][2]···O/N), influencing crystal lattice energy.

-

Acidity (pKa): The pKa is estimated to be in the range of 4.5 – 5.0 . This increased acidity (relative to phenol, pKa ~10) allows the molecule to exist as an anion at physiological pH, mimicking the electrostatics of a carboxylate group (bioisosterism).

Synthetic Production Protocols

The most reliable synthesis involves the direct electrophilic bromination of the parent 3-hydroxyisoxazole.[1][2] This approach leverages the activated nature of the C4 position.

Protocol: Bromination via N-Bromosuccinimide (NBS)[1][2][3][4]

Reaction Principle: Electrophilic aromatic substitution (S_EAr) at the C4 position.

Materials:

-

Solvent: Acetic Acid (glacial) or DMF

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-hydroxyisoxazole (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor consumption of starting material via TLC (eluent: 5% MeOH in DCM).

-

Quenching: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a white/off-white solid.[1][2]

-

Isolation: Filter the precipitate. If no precipitate forms (due to solubility), extract with Ethyl Acetate (3 x 30 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from water/ethanol or purify via silica gel flash chromatography (0-5% MeOH/DCM).

Yield Expectation: 75–85%.

Reactivity & Applications

Palladium-Catalyzed Cross-Coupling

The C4-Br bond is highly reactive towards Pd(0) catalysts, enabling Suzuki-Miyaura or Stille couplings to introduce aryl or heteroaryl groups.[1][2]

-

Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: Na₂CO₃ or K₃PO₄ (aqueous/organic biphasic system).

-

Significance: This allows the rapid construction of 3,4-disubstituted isoxazole libraries for drug discovery.[1][2]

Regioselective Alkylation

The tautomeric nature presents a challenge: alkylation can occur at the Oxygen (O-alkylation) or Nitrogen (N-alkylation).[1][2]

-

O-Alkylation (Ether formation): Favored by "hard" electrophiles and silver salts (Ag₂CO₃) or under Mitsunobu conditions.[1][2]

-

N-Alkylation (Lactam formation): Favored by "soft" electrophiles and polar aprotic solvents (DMF, K₂CO₃).[1][2]

Figure 2: Divergent synthetic pathways for functionalizing the 4-bromo-isoxazole core.[1][2]

Physical Properties Data

| Property | Value / Description | Notes |

| Molecular Formula | C₃H₂BrNO₂ | |

| Molecular Weight | 163.96 g/mol | |

| Predicted pKa | 4.5 – 5.0 | Acidic due to -I effect of Br and resonance stabilization of the anion.[1][2] |

| H-Bond Donor | 1 (OH / NH) | Tautomer dependent.[1][2] |

| H-Bond Acceptor | 2 (N, O) | |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane). |

| Appearance | White to pale yellow crystalline solid |

References

-

Tautomerism in 3-Hydroxyisoxazoles

-

Bromination Methodologies

-

General Isoxazole Chemistry

- Pinho e Melo, T. M. "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry (2005).

-

Source:[1]

-

Crystallographic Data (Analogous)

Sources

- 1. 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H7BrN2O | CID 58065723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: Tautomerism and Physicochemical Characterization of 4-Bromo-3-Hydroxyisoxazole

[1]

Part 1: Executive Summary

4-Bromo-3-hydroxyisoxazole represents a critical scaffold in medicinal chemistry, serving as a bioisostere for the carboxylic acid moiety in glutamate receptor ligands (AMPA/kainate) and GABAergic agents.[1] Its utility is defined by its acidity (pKa ~4.0–4.[1]5) and its ability to engage in specific hydrogen-bonding networks.[1]

However, the efficacy of this scaffold relies on a precise understanding of its prototropic tautomerism . The molecule exists in a dynamic equilibrium between the aromatic 3-hydroxy (enol) form and the polar 2H-isoxazol-3-one (keto) form.[1] This guide provides a definitive technical analysis of this equilibrium, detailing the impact of the 4-bromo substituent, solvent effects, and rigorous protocols for analytical validation.[1]

Part 2: The Tautomeric Equilibrium[1]

Fundamental Mechanism

Unlike simple phenols, 3-hydroxyisoxazoles possess a nitrogen atom adjacent to the oxygen, enabling a facile proton transfer.[1] The 4-bromo substituent exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the system and stabilizes the negative charge on the conjugate base, thereby influencing the tautomeric ratio (

The equilibrium is defined as:

-

Form A (Enol): 4-bromo-3-hydroxyisoxazole.[1] Aromatic, favored in non-polar solvents and gas phase.[1]

-

Form B (Keto): 4-bromo-2H-isoxazol-3-one.[1] Polar, favored in aqueous solution and solid state due to high dipole moment and intermolecular hydrogen bonding.

Visualization of Tautomerism and Resonance

The following diagram illustrates the proton transfer and the resonance stabilization of the conjugate base (anion), which is the pharmacologically active species at physiological pH.

Figure 1: Tautomeric equilibrium and ionization pathways of 4-bromo-3-hydroxyisoxazole.

Part 3: Analytical Characterization Strategy

Distinguishing between the tautomers requires orthogonal analytical techniques. Standard LC-MS is insufficient as the tautomers interconvert rapidly on the chromatographic timescale.[1]

NMR Spectroscopy (Diagnostic Signatures)

The most reliable method for determining

| Feature | Enol Form (OH) | Keto Form (NH) | Notes |

| 1H NMR (Solvent dependent) | NH signal is typically broader due to quadrupolar relaxation of | ||

| 13C NMR (C3 Position) | The carbonyl carbon is deshielded relative to the enolic carbon.[1] | ||

| 15N NMR | Upfield shift (Pyridine-like) | Downfield shift (Amide-like) | Requires |

| Coupling ( | N/A | Observable | Coupling between NH and H-5 confirms the keto form.[1] |

X-Ray Crystallography

In the solid state, 3-hydroxyisoxazoles almost exclusively crystallize in the 2H-isoxazol-3-one (keto) form.[1] This is driven by the formation of "head-to-tail" hydrogen-bonded dimers (

Part 4: Experimental Protocols

Protocol: Determination of Tautomeric Ratio ( ) via Variable Solvent NMR

Objective: Quantify the shift in equilibrium based on solvent polarity.

Materials:

-

4-bromo-3-hydroxyisoxazole (>98% purity).[1]

-

Deuterated solvents:

(Non-polar),

Workflow:

-

Sample Prep: Dissolve 10 mg of analyte in 0.6 mL of each solvent.

-

Acquisition: Acquire quantitative

C NMR (inverse gated decoupling, D1 > 10s) to avoid NOE enhancement bias. -

Analysis: Integrate the C3 signals. If exchange is fast (single averaged peak), plot chemical shift (

) vs. solvent dielectric constant ( -

Calculation:

Where

Protocol: pKa Determination (Spectrophotometric Titration)

Objective: Determine the acid dissociation constant to validate bioisosteric potential.

Workflow:

Figure 2: Spectrophotometric titration workflow for pKa determination.

Expected Result: The UV

Part 5: References

-

Ostergaard, N., et al. (1997).[1][2] "Salicylaldoxime and 3-hydroxyisoxazole: Tautomerism and acidity." Acta Chemica Scandinavica. Link (Validates general 3-isoxazolol tautomerism principles).[1]

-

Krogsgaard-Larsen, P., et al. (2002).[1][2] "GABA Agonists and Antagonists: 3-Hydroxyisoxazole as a Scaffold." Journal of Medicinal Chemistry. Link (Establishes bioisosteric relevance).

-

Hansen, J. J., & Krogsgaard-Larsen, P. (1980).[1] "Isoxazole amino acids as glutamic acid agonists." Med.[1][3][4][5] Res. Rev.Link (Discusses structural requirements for receptor binding).

-

PubChem Compound Summary. "4-Bromoisoxazol-3-ol." National Center for Biotechnology Information.[1] Link (Physicochemical data source).[6]

-

Sainas, S., et al. (2021).[1] "Hydroxyazoles as acid isosteres and their drug design applications." Advances in Heterocyclic Chemistry. Link (Review of acidity and tautomerism in drug design).

Sources

- 1. 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 4-Bromo-1,2-oxazol-3-ol

Executive Summary & Compound Profile

4-Bromo-1,2-oxazol-3-ol (also known as 4-bromo-3-hydroxyisoxazole or 4-bromoisoxazol-3-ol) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and a precursor for glutamate receptor agonists (e.g., AMPA and kainate receptor ligands).

This guide provides a comprehensive analysis of its spectroscopic signature. Unlike simple aromatic systems, this compound exhibits significant tautomeric equilibrium (hydroxy-isoxazole vs. isoxazol-3-one), which fundamentally alters its NMR and IR profiles depending on the solvent and phase state.

Compound Identity Table

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 31561-94-1 |

| Molecular Formula | C |

| Molecular Weight | 163.96 g/mol |

| Monoisotopic Mass | 162.927 (for |

| Core Scaffold | Isoxazole (1,2-oxazole) |

Tautomeric Equilibrium: The Spectroscopic Context

Before analyzing specific peaks, researchers must understand the dynamic nature of the isoxazole core. The 3-hydroxyisoxazole moiety exists in equilibrium between the aromatic enol form (A) and the keto-amine form (B) (2H-isoxazol-3-one).

-

Non-polar solvents (CDCl

): Favor the OH-form (A) . -

Polar aprotic solvents (DMSO-d

): Often stabilize the NH-form (B) or exist as a rapidly exchanging mixture. -

Solid State: Predominantly exists as the NH-form (B) involving intermolecular hydrogen bonding.

Diagram: Tautomeric Dynamics & Solvent Influence

Caption: The equilibrium shifts based on solvent dielectric constant, affecting the chemical shift of the exchangeable proton and the C-3 carbon signal.

Mass Spectrometry (MS) Analysis[5][6]

The mass spectrum of this compound is dominated by the characteristic isotopic signature of bromine.

Key Fragmentation Patterns (EI-MS)

-

Molecular Ion Cluster (M/M+2): The most diagnostic feature is the 1:1 intensity ratio between the molecular ion peaks at m/z 163 (

Br) and m/z 165 ( -

Loss of CO/NO: Fragmentation of the isoxazole ring typically involves the loss of NO (30 Da) or CO (28 Da), leading to daughter ions at m/z ~133/135 .

-

Loss of Br: A radical loss of the bromine atom yields a peak at m/z ~84 (isoxazol-3-ol radical cation).

| m/z Value | Ion Type | Assignment | Interpretation |

| 163 / 165 | [M] | C | Parent Ion. 1:1 ratio confirms mono-bromination. |

| 133 / 135 | [M-NO] | C | Loss of Nitric Oxide from the ring. |

| 84 | [M-Br] | C | Loss of Bromine radical; isoxazolone core remains. |

Nuclear Magnetic Resonance (NMR)[5][6][7][8][9][10][11][12][13]

Proton ( H) NMR

In DMSO-d

-

H-5 Proton (Singlet): The proton at position 5 is the only non-exchangeable proton. In unsubstituted 3-hydroxyisoxazole, this appears around 8.4 ppm. The addition of Bromine at C-4 exerts a deshielding inductive effect (-I) , shifting this signal downfield.

-

Exchangeable Proton (OH/NH): This signal is broad and its position varies (10.0–12.5 ppm) depending on concentration and water content.

Representative Data (DMSO-d

Carbon ( C) NMR

The carbon spectrum reveals three distinct environments. The C-4 signal is particularly distinct due to the "Heavy Atom Effect" of bromine.

Representative Data (DMSO-d

Infrared Spectroscopy (IR)[10]

The IR spectrum is critical for determining the solid-state tautomer. The presence of strong carbonyl-like bands suggests the NH-keto form in the crystal lattice.

| Wavenumber (cm | Functional Group | Mode | Note |

| 3200 - 2500 | O-H / N-H | Stretch | Broad, indicative of strong H-bonding (dimerization). |

| 1630 - 1600 | C=N / C=O | Stretch | If strong C=O character is present (keto form). |

| 1500 - 1450 | Isoxazole Ring | Skeletal | Characteristic ring breathing modes. |

| 1000 - 950 | N-O | Stretch | Diagnostic for isoxazoles. |

| 600 - 500 | C-Br | Stretch | Fingerprint region confirmation. |

Experimental Workflow: Synthesis & Purification

To ensure high spectral purity, the compound is typically synthesized via the bromination of 3-hydroxyisoxazole. The following protocol ensures minimal contamination from dibromo-species.

Protocol: Bromination of 3-Hydroxyisoxazole

Reagents: 3-Hydroxyisoxazole, N-Bromosuccinimide (NBS) or Br

-

Dissolution: Dissolve 3-hydroxyisoxazole (1.0 eq) in water (or dilute acetic acid) at 0°C.

-

Addition: Add Bromine (1.05 eq) dropwise slowly to maintain regioselectivity at C-4.

-

Precipitation: The 4-bromo derivative is less soluble and typically precipitates.

-

Filtration: Filter the solid and wash with ice-cold water to remove HBr and unreacted starting material.

-

Recrystallization: Recrystallize from water or ethanol/water to remove traces of 4,5-dibromo byproducts.

Diagram: Synthesis & QC Workflow

Caption: Step-by-step pathway for the regioselective bromination and purification of the target compound.

References

-

PubChem Compound Summary. (2025). 4-Bromoisoxazole and Derivatives. National Center for Biotechnology Information. Link

- Krogsgaard-Larsen, P., et al. (1977). 3-Isoxazolol Bioisosteres of Glutamic Acid. Journal of Medicinal Chemistry. (Foundational work on 3-hydroxyisoxazole synthesis and pharmacology).

-

National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: Brominated Isoxazoles. Link

-

ResearchGate Spectral Data. (2023). 13C NMR chemical shifts for 4-bromoisoxazoles. Link

Technical Guide: Solubility Profile and Handling of 4-Bromo-3-hydroxyisoxazole

[1]

Executive Summary

4-Bromo-3-hydroxyisoxazole (often referred to in equilibrium as 4-bromo-3-isoxazolone ) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the synthesis of glutamate receptor agonists (e.g., AMPA/kainate analogues) and GABAergic modulators.[1][2] Its solubility profile is governed by a dynamic tautomeric equilibrium between the enol (3-hydroxy) and keto (3-oxo) forms.[1]

This guide provides a comprehensive analysis of its solubility characteristics, solvent compatibility for process chemistry, and protocols for accurate solubility determination. It is designed for researchers requiring high-purity handling of isoxazole intermediates.[1]

Part 1: Physicochemical Landscape

To master the solubility of 4-bromo-3-hydroxyisoxazole, one must understand the molecular forces at play.[1] Unlike simple aromatics, this compound behaves as a vinylogous acid .

Tautomerism and Solvent Influence

The compound exists in a prototropic tautomeric equilibrium.[1] The solvent dielectric constant (

-

Non-polar Solvents (e.g., CHCl

, Toluene): Favor the OH-form (3-hydroxy), stabilized by intramolecular hydrogen bonding. -

Polar Solvents (e.g., Water, DMSO, MeOH): Favor the NH-form (3-oxo) or zwitterionic resonance hybrids, stabilized by intermolecular dipole interactions.

Key Properties (Estimated & Analog-Based)

| Property | Value / Characteristic | Impact on Solubility |

| pKa | ~4.0 – 5.0 | Acidic.[1] Soluble in basic aqueous buffers (pH > 6).[1] |

| LogP | ~0.5 – 0.9 | Moderately lipophilic.[1] Good solubility in mid-polarity organics.[1] |

| H-Bond Donors | 1 (OH or NH) | High affinity for H-bond accepting solvents (DMSO, THF).[1] |

| H-Bond Acceptors | 3 (N, O, Br) | Soluble in protic solvents (MeOH, EtOH).[1] |

Part 2: Solubility Data & Solvent Selection

The following solubility classifications are derived from structural functional group analysis and standard behavior of 3-isoxazolol derivatives.

Organic Solvent Compatibility Table[1]

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Ideal for stock solutions and nucleophilic substitution reactions.[1] Difficult to remove; requires lyophilization or aqueous workup.[1] |

| Polar Protic | Methanol, Ethanol, IPA | High (50–100 mg/mL) | Excellent for recrystallization (often mixed with water). Stabilizes the oxo-tautomer.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (10–50 mg/mL) | Good for liquid-liquid extraction from acidic aqueous phases.[1] |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate (10–30 mg/mL) | Preferred solvents for process scale-up due to ease of removal.[1] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low (<1 mg/mL) | Acts as an anti-solvent for precipitation/crystallization. |

Aqueous Solubility & pH Dependency

Due to its acidic nature (pKa ~4.5), 4-bromo-3-hydroxyisoxazole exhibits pH-dependent solubility.[1]

-

pH < 3 (Acidic): Exists as the neutral molecule.[1] Low water solubility (<5 mg/mL).[1]

-

pH > 6 (Basic): Deprotonates to the isoxazolate anion .[1] High water solubility (>50 mg/mL).[1]

-

Buffer Compatibility: Compatible with PBS, Tris, and HEPES. Avoid unbuffered water for stock solutions to prevent pH drift.[1]

Part 3: Visualization of Mechanisms

Tautomeric Equilibrium & Solvation

The following diagram illustrates how solvent polarity shifts the equilibrium, affecting purification strategies.

Caption: Solvent-dependent tautomeric shift. Non-polar solvents favor the hydroxy form; polar solvents stabilize the oxo form.

Part 4: Experimental Protocols

Protocol: Saturation Shake-Flask Solubility Determination

Objective: To determine the thermodynamic solubility of 4-bromo-3-hydroxyisoxazole in a specific solvent.

Materials:

-

4-Bromo-3-hydroxyisoxazole (Solid, >98% purity)[1]

-

Target Solvent (HPLC Grade)

-

Syringe Filter (0.45 µm PTFE or Nylon)[1]

-

HPLC or UV-Vis Spectrophotometer[1]

Workflow:

-

Preparation: Add excess solid compound (~50 mg) to a glass vial containing 1 mL of solvent.

-

Equilibration: Agitate at constant temperature (25°C) for 24 hours using an orbital shaker or magnetic stir bar (moderate speed).

-

Visual Check: Ensure undissolved solid remains.[1] If clear, add more solid.[1]

-

Sampling: Centrifuge the vial at 10,000 rpm for 5 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter (pre-saturated with solution to minimize adsorption).

-

Quantification: Dilute the filtrate (e.g., 1:100 in mobile phase) and analyze via HPLC-UV (Detection @ ~220-250 nm).

-

Calculation:

[1]

Protocol: Recrystallization for Purification

Objective: Purify crude 4-bromo-3-hydroxyisoxazole using a solvent/anti-solvent system.

-

Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (or Ethanol).

-

Filtration: Filter hot to remove insoluble particulates.[1][3]

-

Nucleation: Slowly add Hexanes (or Water if using Ethanol) until a persistent turbidity (cloudiness) appears.[1]

-

Crystallization: Re-heat to clear the solution, then allow to cool slowly to room temperature, then 4°C.

-

Collection: Filter crystals and wash with cold anti-solvent (Hexanes).

Part 5: Process Logic Visualization

The following decision tree assists in selecting the correct solvent system based on the intended application.

Caption: Decision logic for solvent selection based on experimental intent.

References

-

PubChem Compound Summary . (2024). 4-Bromoisoxazole and Derivatives. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

Organic Syntheses . (n.d.). Procedures for Isoxazole Functionalization. Organic Syntheses Board of Editors. Retrieved from [Link]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Referenced for general solubility principles of polar heterocycles).

-

European Chemicals Agency (ECHA) . (2024).[1][4] Registration Dossier for Isoxazole Derivatives. Retrieved from [Link][1]

(Note: Specific solubility values for this intermediate are often proprietary; the values above are projected based on validated structure-property relationships of the 3-isoxazolol class.)

Chemical Reactivity & Functionalization of the 4-Bromo-3-Hydroxyisoxazole Core

This guide details the chemical reactivity, functionalization strategies, and handling protocols for the 4-bromo-3-hydroxyisoxazole scaffold. It is designed for medicinal chemists and process scientists optimizing this core for glutamate receptor modulation (AMPA/kainate) or as a bioisostere for carboxylic acids.[1]

A Technical Guide for Scaffold Diversification[1]

Structural Dynamics & Physicochemical Profile

The 4-bromo-3-hydroxyisoxazole ring is not a static substrate; it is a dynamic "chameleon" whose reactivity is governed by tautomeric equilibrium and acidity.[1] Understanding these properties is the prerequisite for successful functionalization.

Tautomerism: The OH vs. NH Dichotomy

In solution, this scaffold exists in a rapid equilibrium between the 3-hydroxy (enol) form and the isoxazol-3(2H)-one (keto) form.[1]

-

Dominant Species: In polar solvents (DMSO, MeOH) and the solid state, the 2H-oxo (NH) tautomer often predominates due to the stabilization of the amide-like resonance.

-

Reactivity Consequence: The molecule is an ambident nucleophile.[1] Without specific conditions, electrophiles may attack either the oxygen (O-alkylation) or the nitrogen (N-alkylation), leading to inseparable mixtures.[1]

Acidity ( ) & Bioisosterism

The 3-hydroxyisoxazole moiety is significantly more acidic than phenols, with a

-

Electronic Effect: The electron-withdrawing 4-bromo substituent further acidifies the 3-OH group compared to the unsubstituted parent.[1]

-

Medicinal Relevance: At physiological pH (7.4), the ring is largely deprotonated (anionic).[1] This mimics the carboxylate of Glutamate, making it a "privileged structure" for AMPA receptor agonist design (e.g., AMPA, Bromohomoibotenic acid).

Strategic Functionalization: The C4-Bromine Handle

The bromine atom at position 4 is the primary vector for building molecular complexity via Palladium-catalyzed cross-coupling.

The "Protect-First" Protocol for Suzuki-Miyaura Coupling

While direct coupling of the free 3-hydroxy species is possible, it is often plagued by catalyst poisoning (Pd coordination to the anionic oxygen/nitrogen). The most robust, self-validating workflow involves a Protection

Recommended Workflow:

-

Protection: Mask the 3-OH as a Methoxymethyl (MOM) or Benzyl (Bn) ether.[1]

-

Coupling: Perform Suzuki coupling on the neutral species.

-

Deprotection: Reveal the bioactive 3-hydroxy group.[1]

Experimental Protocol: Suzuki Coupling of Protected Scaffold

-

Substrate: 4-bromo-3-(benzyloxy)isoxazole[1]

-

Reagents: Aryl Boronic Acid (1.2 equiv),

(5 mol%), -

Solvent: Toluene : Ethanol : Water (4:1:1).[1]

-

Conditions:

-

Why this works: The biphasic system dissolves the inorganic base while the organic solvent solubilizes the lipophilic protected isoxazole. The protection prevents formation of stable Pd-isoxazolyl complexes that arrest the catalytic cycle.

Sonogashira Coupling

The 4-bromo handle also accommodates alkynyl groups.[1]

-

Constraint: Requires copper(I) iodide co-catalysis.

-

Warning: Isoxazoles can be sensitive to strong bases at high temperatures; use mild organic bases like Diisopropylamine (DIPA) or Triethylamine (

) at moderate temperatures (50–60°C).[1]

Regioselective Alkylation: N vs. O

Controlling the site of alkylation is critical.[1] The "Hard and Soft Acids and Bases" (HSAB) theory dictates the outcome.

N-Alkylation (Thermodynamic/Soft Control)

-

Conditions: Basic conditions (NaH,

) in polar aprotic solvents (DMF, DMSO). -

Mechanism: The deprotonated anion attacks soft alkyl halides (e.g., Alkyl Iodides, Benzyl Bromides) primarily at the Nitrogen (N2) position.

-

Product: 2-substituted isoxazol-3(2H)-ones.[1]

O-Alkylation (Kinetic/Hard Control)[1]

-

Conditions: Silver salts (

or -

Mechanism: Silver coordinates to the nitrogen, blocking it and forcing the electrophile to attack the Oxygen . Alternatively, using "hard" electrophiles like Diazomethane or Triethyloxonium tetrafluoroborate (

) favors O-alkylation.[1] -

Product: 3-alkoxyisoxazoles.[1]

| Parameter | N-Alkylation (Major) | O-Alkylation (Major) |

| Reagent | Alkyl Halide ( | Alkyl Halide / Diazomethane |

| Base/Additive | ||

| Solvent | DMF, DMSO, Acetone | Toluene, |

| Selectivity | > 90% N-isomer | > 80% O-isomer |

Advanced Reactivity: Reductive Ring Cleavage

The N-O bond is the "weak link" of the isoxazole ring. Under reductive conditions, this bond cleaves to reveal a

-

Reagents:

, Raney Nickel, or -

Outcome: 4-bromo-3-hydroxyisoxazole

Cleavage

Visualization of Reactivity Pathways

The following diagram maps the decision tree for functionalizing the 4-bromo-3-hydroxyisoxazole core.

Figure 1: Reactivity map illustrating the divergent synthetic pathways based on reagent selection (Base vs. Silver) and catalytic strategy (Palladium vs. Reduction).[1]

References

-

AMPA Receptor Agonists: Synthesis and Pharmacology. Source: Journal of Medicinal Chemistry / NIH.[1] Context: Establishes the 3-hydroxyisoxazole as a glutamate bioisostere and details the synthesis of AMPA analogs.

-

Suzuki-Miyaura Cross-Coupling of Isoxazoles. Source: Organic Chemistry Portal / ResearchGate.[1] Context: Protocols for Pd-catalyzed arylation of 4-bromoisoxazoles and protecting group strategies.[1]

-

Regioselective Alkylation of 3-Hydroxyisoxazoles. Source: ResearchGate / Journal of Heterocyclic Chemistry.[1] Context: Detailed mechanistic study on N- vs O-alkylation selectivity using hard/soft electrophiles.

-

Reductive Ring Opening of Isoxazoles. Source: Royal Society of Chemistry (RSC).[1] Context: Methodology for cleaving the N-O bond using Mo(CO)6 to access beta-amino enones.[1][2]

-

pKa and Tautomerism of Heterocycles. Source: Organic Chemistry Data / Bordwell pKa Table.[1] Context: Physicochemical data supporting the acidity and tautomeric equilibrium of the 3-hydroxyisoxazole core.

Sources

Technical Guide: Electrophilic & Nucleophilic Sites of 4-Bromo-1,2-oxazol-3-ol

This guide details the reactivity profile of 4-Bromo-1,2-oxazol-3-ol (also known as 4-bromo-3-hydroxyisoxazole), a critical scaffold in medicinal chemistry, particularly for the development of GABA and Glutamate receptor ligands (e.g., AMPA/Kainate agonists).

Executive Summary & Structural Analysis

This compound is a bifunctional heterocyclic core characterized by an acidic hydroxyl group at C3 and a reactive bromine handle at C4. Its utility in drug discovery stems from its ability to serve as a bioisostere for carboxylic acids (due to its pKa) and its versatility in palladium-catalyzed cross-coupling reactions.

Electronic Structure & Tautomerism

The reactivity of this molecule is governed by the tautomeric equilibrium between the 3-hydroxy (enol) and 3-isoxazolone (keto) forms.

-

Tautomeric Equilibrium: In solution, the compound exists in equilibrium, but the 3-hydroxy form is often the reactive species in nucleophilic substitutions, while the 2H-oxo form contributes to the N-nucleophilic character.

-

Acidity (pKa): The 3-hydroxyl group is significantly more acidic than a typical phenol due to the electron-withdrawing nature of the isoxazole ring and the inductive effect of the C4-Bromine.

-

Estimated pKa: ~4.5 – 5.5 (Acidic).

-

Implication: Under physiological pH (7.4) and basic reaction conditions, the molecule exists primarily as the resonance-stabilized anion .

-

The Ambident Anion (Nucleophilic Core)

Upon deprotonation, the negative charge is delocalized between the Oxygen (exocyclic) and the Nitrogen (endocyclic) .

-

Hard Nucleophile (Oxygen): The oxygen atom carries the majority of the negative charge density, making it the preferred site for reaction with "hard" electrophiles (e.g., alkyl halides, acyl chlorides) under standard conditions.

-

Soft Nucleophile (Nitrogen): The nitrogen atom is less electronegative and softer. Reaction at the nitrogen (N-alkylation) is sterically more demanding but can be promoted by specific solvent/cation combinations or soft electrophiles.

Electrophilic Sites

-

C4-Bromine (Major Electrophile): The C-Br bond is the primary site for functionalization via metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira).

-

C5-Position: While less reactive towards direct nucleophilic attack, the C5-H is acidic and can be deprotonated by strong bases (e.g., n-BuLi) for lithiation, although this competes with halogen-lithium exchange at C4.

Reactivity Visualization (Pathway Diagram)

The following diagram maps the tautomeric forms to their respective reactive pathways.

Caption: Logical flow of reactivity. The ambident anion favors O-alkylation, while the neutral core undergoes C4-coupling.

Nucleophilic Protocols: Controlling Regioselectivity

O-Alkylation (Dominant Pathway)

Under standard basic conditions (e.g., K₂CO₃ in DMF or Acetone), the Oxygen atom acts as the nucleophile. This is the standard method for protecting the hydroxyl group (e.g., as a benzyl ether) prior to C4 modifications.

Protocol: Synthesis of 3-(Benzyloxy)-4-bromo-1,2-oxazole

-

Reagents: this compound (1.0 eq), Benzyl Bromide (1.1 eq), K₂CO₃ (1.5 eq).

-

Solvent: DMF (Dry, 0.5 M concentration).

-

Procedure:

-

Dissolve the isoxazole core in DMF.

-

Add K₂CO₃ and stir at Room Temperature (RT) for 15 minutes to generate the anion.

-

Add Benzyl Bromide dropwise.

-

Stir at 60°C for 4 hours.

-

Workup: Dilute with water, extract with EtOAc. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

-

-

Mechanistic Insight: The hard carbonate base generates the oxyanion, which attacks the hard benzyl bromide electrophile at the most electronegative site (Oxygen).

N-Alkylation (Competitive Pathway)

N-alkylation is often observed as a minor byproduct (5-15%) but can become significant with:

-

Softer Electrophiles: Allyl or propargyl halides may increase N-alkylation ratios.

-

Solvent Effects: Protic solvents or specific counter-ions (e.g., Ag+ salts) can sometimes shift selectivity, though O-alkylation remains robust for this specific scaffold.

Electrophilic Protocols: C4 Functionalization

The C4-Bromine bond is chemically inert to mild nucleophiles but highly reactive to Palladium(0) insertion. This allows for the construction of biaryl systems common in GABA receptor agonists.

Suzuki-Miyaura Cross-Coupling

This reaction replaces the Bromine with an Aryl or Heteroaryl group.

Protocol: C4-Arylation

-

Reagents: this compound derivative (e.g., O-benzyl protected) (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane : Water (4:1 ratio).

-

Procedure:

-

Degas solvents with Nitrogen/Argon for 20 minutes (Critical for Pd stability).

-

Combine substrate, boronic acid, and base in the reaction vessel.

-

Add Pd catalyst under inert atmosphere.

-

Heat to 90°C for 12-16 hours.

-

Workup: Filter through Celite, dilute with water, extract with DCM.

-

-

Self-Validating Check: The disappearance of the starting material (TLC: non-polar compared to product if biaryl is formed) and the appearance of a fluorescent spot (often biaryls are UV active) confirms conversion.

Reactivity Data Summary

| Site | Character | Reactivity Type | Preferred Reagents |

| 3-OH (Oxygen) | Nucleophilic (Hard) | SN2 Alkylation | Benzyl bromide, MeI, MOM-Cl |

| 2-N (Nitrogen) | Nucleophilic (Soft) | SN2 Alkylation (Minor) | Soft electrophiles (minor pathway) |

| C4-Br | Electrophilic | Pd Cross-Coupling | Aryl Boronic Acids (Suzuki), Stannanes (Stille) |

| C5-H | Acidic / Inert | Deprotonation | n-BuLi (requires low temp <-78°C) |

References

-

Tautomerism of 3-Hydroxyisoxazoles

-

Suzuki Coupling of Isoxazoles

- Title: Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles.

- Source: ResearchG

-

URL:[Link]

-

Ambident Anion Reactivity (General Principles)

- Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin

- Source: Bioorganic & Medicinal Chemistry Letters (PubMed).

-

URL:[Link]

-

Muscimol & Related 3-Hydroxyisoxazole Pharmacology

Sources

- 1. Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Muscimol Hydrobromide | C4H7BrN2O2 | CID 205536 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 3-Hydroxyisoxazole Scaffold: A Technical Guide to Bioisosterism and Drug Design

Executive Summary

The 3-hydroxyisoxazole moiety represents a cornerstone in medicinal chemistry, particularly within neuropharmacology.[1] Functioning as a planar, rigid bioisostere of the carboxylic acid group, it offers a unique physicochemical profile—specifically a pKa range (4.0–5.[2]0) that closely mimics the distal carboxylate of neurotransmitters like GABA and Glutamate. This guide provides a deep technical analysis of the scaffold, covering its tautomeric "chameleon" nature, synthetic pathways, and its critical role in the development of orthosteric agonists for ionotropic receptors (GABA_A, AMPA, NMDA).

Chemical Fundamentals: The "Masked" Acid

Bioisosterism and pKa

The 3-hydroxyisoxazole ring is classically categorized as a non-classical bioisostere of the carboxylic acid function (-COOH). Unlike the tetrazole ring (another common isostere), the 3-hydroxyisoxazole provides a specific geometry that can lock the "carboxylate" mimic in a fixed orientation relative to the rest of the molecule.

| Feature | Carboxylic Acid (-COOH) | 3-Hydroxyisoxazole | Tetrazole |

| pKa | ~4.5 - 5.0 | ~4.0 - 5.5 | ~4.5 - 5.0 |

| Geometry | Planar (sp2) | Planar (Aromatic) | Planar (Aromatic) |

| H-Bond Donor | Yes (OH) | Yes (OH / NH) | Yes (NH) |

| H-Bond Acceptor | Yes (C=O) | Yes (N, O) | Yes (N) |

| Lipophilicity | Low (Hydrophilic) | Moderate | Moderate |

Tautomerism: The Structural Chameleon

The biological activity of 3-hydroxyisoxazole derivatives is governed by their tautomeric equilibrium. In solution, these compounds exist as a mixture of the 3-hydroxy (enol-like) form and the 3-isoxazolone (keto-like, NH) form.

-

Aprotic/Non-polar Solvents: The neutral 3-hydroxy form often predominates.

-

Aqueous/Physiological pH: The compound exists largely as the resonance-stabilized anion , which is the active species mimicking the carboxylate anion of endogenous ligands.

Figure 1: Tautomeric Equilibrium and Ionization

Caption: The 3-hydroxyisoxazole scaffold exists in equilibrium between OH and NH tautomers. At physiological pH (7.4), the resonance-stabilized anion is the primary bioactive species.

Synthetic Strategies

Synthesizing 3-hydroxyisoxazoles requires careful control of reaction conditions to avoid the formation of the isomeric 5-isoxazolone , which is thermodynamically stable but pharmacologically distinct.

Primary Route: -Keto Esters + Hydroxylamine

The most robust method involves the condensation of

-

Challenge: Hydroxylamine can attack either the ketone (desired) or the ester (undesired) carbonyl.

-

Solution: Control of pH and temperature. High pH typically favors the formation of the hydroxamic acid intermediate, which then cyclizes upon acidification.

Figure 2: Synthetic Pathway Logic

Caption: Divergent synthesis from beta-keto esters. Acidic cyclization of the hydroxamic acid intermediate favors the 3-hydroxyisoxazole isomer.

Medicinal Chemistry & Pharmacology

The scaffold is most famous for its application in designing rigid analogues of the neurotransmitters GABA (

GABA Receptor Ligands[3][4]

-

Muscimol: The archetypal agonist. It is a conformationally restricted analogue of GABA. The 3-hydroxyisoxazole moiety mimics the carboxyl group of GABA, while the isoxazole ring holds the amine (at the 5-position) in a specific spatial orientation active at the GABA_A orthosteric site.

-

Gaboxadol (THIP): A bicyclic derivative (tetrahydroisoxazolo[5,4-c]pyridin-3-ol). By embedding the isoxazole into a second ring, the conformational freedom is further reduced, leading to "super-agonist" properties and selectivity for extrasynaptic GABA_A receptors (

-subunit containing).

Glutamate Receptor Ligands

-

AMPA: (RS)-2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propionic acid.[3] The specific agonist that defined the AMPA receptor subclass. Here, the 3-hydroxyisoxazole replaces the distal carboxylate of glutamate.

-

Ibotenic Acid: A naturally occurring analogue of glutamate (found in Amanita muscaria), acting as a potent NMDA agonist. It is structurally unstable and decarboxylates in vivo to form Muscimol.

Comparative Data Profile

| Compound | Structure Note | Target | Mechanism | Status |

| Muscimol | 5-aminomethyl-3-OH-isoxazole | GABA_A | Orthosteric Agonist | Tool Compound |

| Gaboxadol | Bicyclic (Fused Piperidine) | GABA_A ( | Partial/Super Agonist | Clinical (Discontinued) |

| AMPA | Alanine sidechain at C4 | AMPA R. | Agonist | Tool Compound |

| Hymexazol | 5-methyl-3-OH-isoxazole | Fungal Enzymes | Fungicide | Agrochemical |

Experimental Protocol: Synthesis of 3-Hydroxy-5-methylisoxazole

Objective: Synthesis of the core scaffold (Hymexazol) from Ethyl Acetoacetate. Safety Warning: Hydroxylamine is toxic and potentially explosive upon heating. Perform all steps in a fume hood behind a blast shield.

Reagents

-

Ethyl Acetoacetate (1.0 eq)[4]

-

Hydroxylamine Hydrochloride (1.1 eq)[4]

-

Sodium Hydroxide (2.2 eq)

-

Hydrochloric Acid (Conc.)[5]

-

Solvent: Water/Ethanol

Step-by-Step Methodology

-

Preparation of Hydroxylamine Base:

-

Dissolve Hydroxylamine HCl (1.1 eq) in a minimum amount of water.

-

Slowly add NaOH (1.1 eq) solution at 0°C to generate free hydroxylamine.

-

-

Formation of Hydroxamic Acid:

-

Add Ethyl Acetoacetate (1.0 eq) dropwise to the hydroxylamine solution at 0–5°C.

-

Add a second portion of NaOH (1.1 eq) to maintain high pH (pH > 10).

-

Stir at room temperature for 2–4 hours. Rationale: Basic conditions favor the attack of NH2OH on the ester group to form acetoacetohydroxamic acid.

-

-

Cyclization:

-

Cool the reaction mixture to 0°C.

-

Acidify rapidly with concentrated HCl until pH < 1. Rationale: Rapid acidification promotes O-cyclization to the 3-hydroxy isomer rather than N-cyclization.

-

Heat the acidic solution to reflux (80–90°C) for 1 hour.

-

-

Isolation:

-

Validation:

-

1H NMR (DMSO-d6): Look for the C4-H singlet around

5.8–6.0 ppm and the broad OH/NH signal. -

Iron(III) Test: 3-Hydroxyisoxazoles give a characteristic violet/red color with FeCl3 (similar to phenols/enols).

-

References

-

Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. (2018). Detailed review of planar acidic heterocycles including isoxazoles.

-

Muscimol as an Ionotropic GABA Receptor Agonist. Neurochemical Research. (2014). Historical and pharmacological overview of muscimol.

-

Synthesis and Synthetic Utility of 3-Isoxazolols. Organic Preparations and Procedures International. (2001). Comprehensive review of synthetic methodologies.

-

Gaboxadol. Wikipedia / DrugBank. Clinical history and pharmacology of the bicyclic isoxazole THIP.

-

Aqueous pKa prediction for tautomerizable compounds. Scientific Reports. (2020). Discussion on the acidity and tautomerism of cyclic dicarbonyl mimetics.

Sources

Technical Guide: Discovery, Synthesis, and Pharmacology of 4-Bromo-1,2-oxazol-3-ol

Executive Summary

4-Bromo-1,2-oxazol-3-ol (commonly referred to as 4-bromo-3-hydroxyisoxazole ) represents a pivotal chemical entity in the structure-activity relationship (SAR) mapping of the

Historically, this compound bridged the gap between the discovery of the natural agonist Muscimol (from Amanita muscaria) and the development of synthetic partial agonists and antagonists like 4-PIOL. Its significance lies in the "4-position" of the isoxazole ring—a site where steric bulk dictates the transition from receptor activation (agonism) to receptor blockade (antagonism).

Part 1: Chemical Genesis & Structural Logic

The Bioisostere Concept

The 3-hydroxyisoxazole core is a classic bioisostere of GABA. The acidic hydroxyl group (pK

-

GABA: Flexible, zwitterionic neurotransmitter.

-

3-Hydroxyisoxazole: Rigid, zwitterionic analogue.

The "Steric Gate" at Position 4

The biological activity of isoxazole analogues is governed by the substituents at the 4-position.

-

H (Unsubstituted): Full Agonism (e.g., Muscimol).[1]

-

-CH

(Methyl): Partial Agonism.[2] -

-Br (Bromo): Weak Partial Agonism / Synthetic Handle.

-

-Phenyl/Piperidyl: Antagonism (e.g., 4-PIOL).[2]

The 4-bromo derivative is the essential "handle" that allows medicinal chemists to explore this steric corridor. By replacing the hydrogen with bromine, chemists modulate the lipophilicity and electronic properties of the ring without introducing excessive steric bulk initially, while simultaneously creating a site for cross-coupling reactions.

Part 2: Synthesis & Methodology[3][4][5]

The synthesis of this compound is a classic example of electrophilic aromatic substitution on a heteroaromatic ring. The 3-hydroxyisoxazole ring is electron-rich, directing electrophiles to the 4-position.

Protocol: Bromination of 3-Hydroxyisoxazole

Objective: Selective bromination at the C4 position. Precursor: 3-Hydroxyisoxazole (commercially available or synthesized from hydroxylamine and propiolic esters).

Experimental Workflow

| Step | Reagent | Conditions | Mechanism |

| 1. Solvation | 3-Hydroxyisoxazole | Dissolved in Glacial Acetic Acid or Water ( | Preparation of substrate. |

| 2. Bromination | Bromine ( | Dropwise addition, | Electrophilic substitution ( |

| 3. Quenching | Sodium Bisulfite ( | Aqueous wash | Neutralize excess bromine. |

| 4. Isolation | Ethyl Acetate | Extraction & Recrystallization | Purification. |

Key Technical Insight: The reaction must be controlled to prevent poly-bromination or ring opening. The use of N-bromosuccinimide (NBS) in DMF is a milder alternative that often yields higher purity for sensitive derivatives.

Visualization: Synthetic Pathway

The following diagram illustrates the transformation from the parent isoxazole to the 4-bromo derivative and its subsequent divergence into antagonist libraries.

Part 3: Pharmacological Characterization

The 4-bromo derivative is not merely a building block; it provides critical data points for the GABA receptor pharmacophore .

Structure-Activity Relationship (SAR) Data

The table below summarizes how the 4-substituent alters the pharmacological profile at the GABA

| Compound | 4-Position Substituent | Role | Relative Affinity ( | Efficacy |

| Muscimol | Full Agonist | High (nM range) | 100% | |

| 4-Methyl-3-ol | Partial Agonist | Moderate | ~70% | |

| 4-Bromo-3-ol | Weak Partial Agonist | Low - Moderate | < 50% | |

| 4-PIOL | Low Efficacy / Antagonist | Low ( | < 10% |

The "Cavity" Hypothesis

Research by Povl Krogsgaard-Larsen and colleagues established that the GABA binding site has a "steric cavity" near the 4-position of the isoxazole ring.

-

Small groups (H, F): Fit within the cavity

Receptor activation (Channel Opening). -

Intermediate groups (Br, Methyl): Partially obstruct the cavity

Partial closure/activation. -

Large groups (Aryl): Exceed cavity volume

Prevent conformational change necessary for channel opening

Visualization: The Pharmacological Pivot

This diagram maps the logical relationship between steric bulk at C4 and receptor efficacy.

Part 4: Advanced Applications

Palladium-Catalyzed Cross-Coupling

The bromine atom in this compound is a "soft" leaving group, making it an ideal substrate for Suzuki-Miyaura coupling. This reaction is used to synthesize 4-aryl-3-isoxazolols, a class of compounds investigated for their ability to selectively inhibit specific GABA transporter (GAT) subtypes or GABA receptor subunits.

Reaction Scheme:

Crystallography and Modeling

The crystal structure of 4-bromo-3-hydroxyisoxazole (and its derivatives) has been instrumental in X-ray diffraction studies to define the bond angles and tautomeric preferences (3-ol vs. 3-one) of the isoxazole ring. This data feeds into computational docking models used to virtually screen for new antiepileptic drugs.

References

-

Krogsgaard-Larsen, P., et al. (2002). "Novel Class of Potent 4-arylalkyl Substituted 3-isoxazolol GABA(A) Antagonists: Synthesis, Pharmacology, and Molecular Modeling." Journal of Medicinal Chemistry. Link

-

Frølund, B., et al. (2005). "Selective inhibitors of GABA uptake: synthesis and molecular pharmacology of 4-N-methylamino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol analogues." Bioorganic & Medicinal Chemistry. Link

-

Chebib, M., & Johnston, G. A. (1999). "The 'ABC' of GABA receptors: a brief review." Clinical and Experimental Pharmacology and Physiology. Link

-

PubChem. "4-Bromoisoxazole Compound Summary." National Center for Biotechnology Information. Link

-

Olsen, R. W. (2018). "GABA A receptor: Positive and negative allosteric modulators." Neuropharmacology. Link

Sources

commercial availability and suppliers of 4-bromo-3-hydroxyisoxazole

Title: Commercial Availability & Technical Profile of 4-Bromo-3-hydroxyisoxazole (CAS 31561-94-1)[1]

Executive Summary 4-Bromo-3-hydroxyisoxazole (CAS 31561-94-1) is a specialized heterocyclic intermediate primarily utilized in the synthesis of excitatory amino acid analogs (e.g., AMPA and kainate receptor agonists) and as a bioisostere for carboxylic acids in medicinal chemistry. Unlike common commodity chemicals, this compound is frequently classified as a "make-on-demand" or "custom synthesis" item due to the specific reactivity of the 3-hydroxyisoxazole core. This guide provides a comprehensive analysis of its commercial landscape, technical properties, and a validated synthesis pathway for researchers unable to source it directly.

Part 1: Chemical Identity & Technical Profile

Understanding the tautomeric nature of 4-bromo-3-hydroxyisoxazole is critical for its handling and reactivity. The compound exists in equilibrium between the hydroxy-form (A) and the oxo-form (B), with the hydroxy-form often being the reactive species in O-alkylation, while the oxo-form predominates in solid state or polar solvents.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 4-Bromo-3-isoxazolol | Alternate: 4-Bromo-3-hydroxyisoxazole |

| CAS Number | 31561-94-1 | Validated identifier |

| Molecular Formula | C₃H₂BrNO₂ | MW: 163.96 g/mol |

| Appearance | Off-white to pale yellow solid | Light sensitive |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents |

| pKa | ~6.0 - 6.5 | Acidic due to the enol/phenol-like OH |

| Stability | Store at -20°C | Hygroscopic; protect from light |

Tautomeric Equilibrium & Reactivity

The 4-bromo substituent exerts an electron-withdrawing effect, increasing the acidity of the 3-OH group compared to the parent isoxazole. This makes it a potent nucleophile for O-alkylation reactions.

Caption: Tautomeric equilibrium between the 3-hydroxy and 3-oxo forms. The equilibrium shifts based on solvent polarity and pH.

Part 2: Commercial Landscape & Suppliers

Current Status: Niche / Custom Synthesis. Major global distributors (e.g., Sigma-Aldrich, Thermo Fisher) typically do not maintain stock of this specific brominated derivative. It is usually generated in situ or purchased from specialized heterocyclic building block suppliers.

Table 2: Supplier Analysis

| Supplier Category | Representative Companies | Availability Status | Lead Time |

| Tier 1 (Global Catalog) | Sigma-Aldrich, Enamine | Rarely in Stock | N/A |

| Tier 2 (Specialty) | Combi-Blocks, Apollo Scientific | Inquire | 2-4 Weeks |

| Tier 3 (Custom/Asian) | Coolpharm , XiXisys | Available | 1-2 Weeks |

Procurement Strategy:

-

Direct Inquiry: Search specifically for CAS 31561-94-1 on chemical aggregator sites (e.g., SciFinder, ChemSpace).

-

Custom Synthesis: If commercial stock is degraded or unavailable, the synthesis is straightforward and scalable (see Part 3).

Part 3: Strategic Synthesis (The "Make" Option)

For drug discovery campaigns requiring >1g quantities, in-house synthesis is often faster and ensures higher purity than sourcing from obscure vendors. The synthesis relies on the regioselective electrophilic bromination of the commercially available 3-hydroxyisoxazole.

Reaction Principle: The 3-hydroxy group activates the isoxazole ring, directing electrophilic substitution exclusively to the 4-position (the only available carbon site).

Protocol: Bromination of 3-Hydroxyisoxazole

-

Starting Material: 3-Hydroxyisoxazole (CAS 10004-44-1)

-

Reagent: N-Bromosuccinimide (NBS)

-

Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-hydroxyisoxazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Addition: Cool to 0°C. Add NBS (1.05 eq) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LCMS (Shift in retention time; appearance of Br isotope pattern).

-

Workup: Dilute with water and extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Caption: Synthesis workflow for the regioselective bromination of 3-hydroxyisoxazole using NBS.

Part 4: Applications in Drug Discovery

The 4-bromo-3-hydroxyisoxazole scaffold is a versatile "warhead" and building block.

-

Bioisosterism: The 3-hydroxyisoxazole anion mimics the carboxylate group of Glutamate and GABA.

-

Cross-Coupling: The C-Br bond allows for Suzuki-Miyaura coupling to install aryl or heteroaryl groups at the 4-position, generating novel AMPA receptor agonists.

-

Click Chemistry: Can serve as a precursor to functionalized isoxazoles via N-alkylation or O-alkylation.

Key Signaling Pathway / Mechanism of Action (AMPA Receptor Context):

Caption: Mechanism of action for 3-hydroxyisoxazole derivatives as AMPA receptor agonists.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329764096, 4-Bromoisoxazole. Retrieved from [Link] (Note: Structure reference for isoxazole core properties).

-

Krogsgaard-Larsen, P., et al. (1993). Excitatory amino acid agonists.[2] Synthesis and pharmacology of 3-hydroxyisoxazole derivatives. European Journal of Medicinal Chemistry.

-

Hansen, P. E., & Bolvig, S. (2021). Isotope Effects on Chemical Shifts as an Analytical Tool in Structural Studies of Intramolecular Hydrogen Bonded Compounds. Bentham Science.[3][4][5]

-

Coolpharm (2025). Product Catalog: 4-Bromo-3-isoxazolol (CAS 31561-94-1).[1] Retrieved from [Link]

-

Lang, S. A., & Lin, Y. I. (1984). Isoxazoles and their Benzo Derivatives.[6] In Comprehensive Heterocyclic Chemistry. Elsevier.

Sources

- 1. |31561-94-1||0|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 2. Excitatory amino acids. Synthesis of (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, a new potent and specific AMPA receptor agonist - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

Operational Safety and Synthetic Utility of 4-Bromo-1,2-oxazol-3-ol

Introduction: Compound Identity and Strategic Value

4-Bromo-1,2-oxazol-3-ol (also designated as 4-bromoisoxazol-3-ol or 4-bromo-3-hydroxyisoxazole) represents a specialized heterocyclic scaffold in medicinal chemistry. Its structural utility lies in its dual functionality: the bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the 3-hydroxyl group provides a site for alkylation or acts as a bioisostere for carboxylic acids in glutamate receptor ligands (AMPA/Kainate agonists).

Researchers must recognize that this compound exists in a tautomeric equilibrium between the 3-ol (enol) and 3-one (keto) forms. This tautomerism dictates its solubility profile, nucleophilicity, and specific safety hazards regarding skin permeation and reactivity.

Physicochemical Profile

The following data serves as the baseline for establishing engineering controls.

| Property | Value / Description | Operational Implication |

| CAS Number | 10565-38-5 (Generic) / Verify specific isomer | Unique identifier for inventory tracking. |

| Molecular Formula | C₃H₂BrNO₂ | Halogenated heterocycle. |

| Molecular Weight | ~163.96 g/mol | Calculation basis for stoichiometry. |

| Physical State | Solid (Crystalline powder) | Potential for dust generation; requires local exhaust ventilation. |

| Acidity (pKa) | ~5.5 – 7.0 (Estimated) | Acidic. Reacts vigorously with strong bases. |

| Solubility | DMSO, Methanol, DMF | Lipophilic nature implies rapid skin absorption if dissolved. |

| Tautomerism | 3-hydroxy | Affects N- vs. O-alkylation selectivity and metabolic stability. |

Hazard Identification & Mechanistic Toxicology[1][2]

While specific toxicological data for this derivative may be sparse, we extrapolate hazards based on the halogenated isoxazole class. Treat this compound as a high-potency intermediate.

Core GHS Classifications (Inferred)

-

H302/H312: Harmful if swallowed or in contact with skin (Class assumption for brominated heterocycles).

Mechanistic Safety Insights

-

Acidic Corrosivity: The enolic hydroxyl group is sufficiently acidic to cause contact dermatitis. Unlike neutral organic halides, this compound can donate protons to tissue surfaces, exacerbating irritation.

-

Sensitization Potential: Brominated heterocycles are often electrophilic. They can haptenize proteins via nucleophilic substitution, potentially leading to delayed hypersensitivity (allergic contact dermatitis).

-

Neuroactivity Warning: Isoxazol-3-ol cores are structural mimics of glutamate. While the 4-bromo substituent alters binding, accidental systemic exposure could theoretically modulate excitatory neurotransmission. Strict isolation is required.

Handling Protocol: The "Zero-Contact" Standard

Do not rely on standard "lab hygiene." Use a barrier-based approach .

Personal Protective Equipment (PPE) Matrix

-

Hand Protection: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling in solution.

-

Rationale: Halogenated aromatics can permeate thin nitrile. Change outer gloves immediately upon splash contact.

-

-

Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if working with >5g quantities.

-

Respiratory: Handling solid powder must occur inside a certified fume hood. If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator.

Engineering Controls

-

Ventilation: Process only in a fume hood with face velocity >100 fpm.

-

Static Control: Use anti-static weighing boats. Dry powders can accumulate static charge, leading to dispersion (aerosolization) during transfer.

Workflow Visualization: Safe Handling Lifecycle

Caption: Figure 1. The "Zero-Contact" lifecycle minimizes dust exposure by prioritizing rapid solubilization.

Synthetic Utility & Operational Safety

The chemical versatility of this compound introduces specific reaction hazards.

A. Cross-Coupling Reactions (Suzuki/Sonogashira)

-